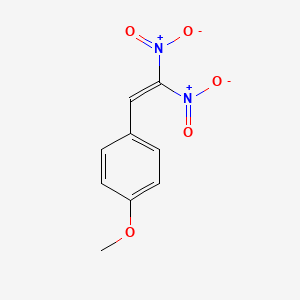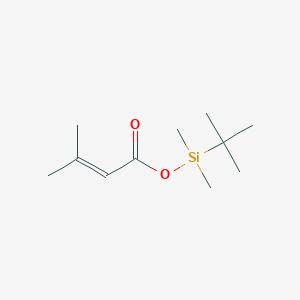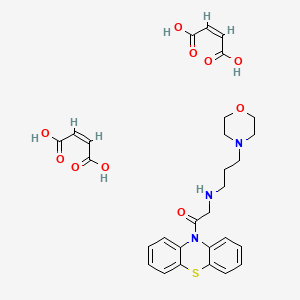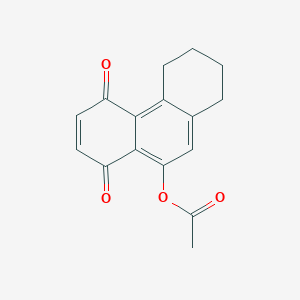
2,5-Dimethyl-4-(1,1,2,2-tetrafluoroethylthio)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-4-(1,1,2,2-tetrafluoroethylthio)aniline is an organic compound that belongs to the class of anilines It features a benzene ring substituted with two methyl groups and a tetrafluoroethylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2,5-dimethylaniline, reacts with a tetrafluoroethylthio reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethyl-4-(1,1,2,2-tetrafluoroethylthio)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrafluoroethylthio group to other functional groups.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic ring .
Applications De Recherche Scientifique
2,5-Dimethyl-4-(1,1,2,2-tetrafluoroethylthio)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-Dimethyl-4-(1,1,2,2-tetrafluoroethylthio)aniline involves its interaction with specific molecular targets. The tetrafluoroethylthio group can influence the compound’s reactivity and binding properties, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylaniline: Lacks the tetrafluoroethylthio group, making it less reactive in certain chemical reactions.
4-(1,1,2,2-Tetrafluoroethylthio)aniline: Similar structure but without the dimethyl substitution, affecting its chemical properties and reactivity.
Uniqueness
2,5-Dimethyl-4-(1,1,2,2-tetrafluoroethylthio)aniline is unique due to the presence of both the dimethyl and tetrafluoroethylthio groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
100280-25-9 |
|---|---|
Formule moléculaire |
C10H11F4NS |
Poids moléculaire |
253.26 g/mol |
Nom IUPAC |
2,5-dimethyl-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline |
InChI |
InChI=1S/C10H11F4NS/c1-5-4-8(6(2)3-7(5)15)16-10(13,14)9(11)12/h3-4,9H,15H2,1-2H3 |
Clé InChI |
MWEHGBPECJQDAB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1SC(C(F)F)(F)F)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tetrakis[(2-methylphenyl)methyl]stannane](/img/structure/B14332943.png)






![2-[(Butylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14332984.png)




![Di[1,1'-biphenyl]-2-yl octadecyl phosphite](/img/structure/B14333017.png)
